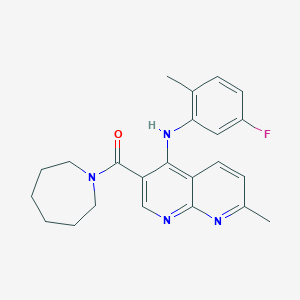

3-(azepane-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

3-(azepane-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine (L968-0275) is a heterocyclic compound with a 1,8-naphthyridine core, featuring an azepane-1-carbonyl substituent at position 3, a methyl group at position 7, and a 5-fluoro-2-methylphenylamine group at position 2. Its molecular formula is C23H25FN4O (MW: 392.48 g/mol), and it exhibits moderate lipophilicity (logD: 4.539) and low aqueous solubility (logSw: -4.14) .

Properties

IUPAC Name |

azepan-1-yl-[4-(5-fluoro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O/c1-15-7-9-17(24)13-20(15)27-21-18-10-8-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPMGYOWAFNIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(azepane-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an azepane ring, a naphthyridine moiety, and a fluorinated aromatic substituent, which contribute to its biological properties.

Antitumor Activity

Research indicates that derivatives of naphthyridines, including the target compound, exhibit significant antitumor activity. A study demonstrated that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes associated with disease states. For instance, it has shown potential as an inhibitor of carbonic anhydrase (CA), particularly isoforms CA IX and CA XII, which are overexpressed in hypoxic tumors. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Pharmacological Studies

In pharmacological assessments, the compound's efficacy was measured against several biological targets:

| Target | Activity | Reference |

|---|---|---|

| CA IX | Low nanomolar inhibition | |

| CA XII | Moderate inhibition | |

| Tumor Cell Lines | Significant growth inhibition |

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study involving various naphthyridine derivatives, the compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range. This suggests that structural modifications can enhance biological activity and selectivity towards cancer cells.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between the compound and carbonic anhydrase isoforms. Using kinetic assays, it was found that the compound effectively binds to the active site of CA IX, demonstrating competitive inhibition. This binding affinity was confirmed through molecular docking studies, highlighting the importance of the azepane moiety in enhancing enzyme interaction.

The proposed mechanism of action for 3-(azepane-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves:

- Enzyme Inhibition : The compound binds to the active sites of target enzymes such as carbonic anhydrase, preventing substrate access and subsequent catalysis.

- Cell Cycle Arrest : By inhibiting key signaling pathways involved in cell proliferation, the compound induces cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound may trigger apoptotic pathways leading to programmed cell death in malignant cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations

- L968-0275 vs. Pyrimidine-Based Analogues: Compounds such as 2-(3-(5-(((2S,4R)-1-Acryloyl-4-methoxypyrrolidin-2-yl)methoxy)-6-aminopyrimidin-4-yl)-5-fluoro-2-methylphenyl)-4-cyclopropyl-2-fluorobenzamide () share the 5-fluoro-2-methylphenyl substituent but differ in their core heterocycle (pyrimidine vs. naphthyridine).

- L968-0275 vs. 1,6-Naphthyridine Derivatives: The compound 3-(3-amino-4-fluorophenyl)-N-(4-methoxybenzyl)-N,N-dimethyl-1,6-naphthyridin-7-amine () contains a 1,6-naphthyridine core. The positional isomerism (1,6- vs. 1,8-naphthyridine) alters the spatial arrangement of substituents, influencing steric interactions with targets. For instance, the 4-methoxybenzyl group in the 1,6-naphthyridine derivative may reduce conformational flexibility compared to L968-0275’s azepane carbonyl group .

Substituent Analysis

- Azepane Carbonyl vs. Oxadiazole: The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-1,8-naphthyridin-4-amine () replaces L968-0275’s azepane carbonyl with a 1,2,4-oxadiazole ring. The oxadiazole introduces rigidity and electron-withdrawing effects, which may reduce solubility (logSw for L968-0275: -4.14) but improve metabolic stability.

Fluoro-Methylphenyl vs. Benzodioxin :

L968-0275’s 5-fluoro-2-methylphenyl group is substituted with a benzodioxin moiety in ’s compound. The benzodioxin’s electron-rich aromatic system may alter π-π stacking interactions, while the fluorine in L968-0275 enhances lipophilicity and bioavailability .

Physicochemical and Pharmacokinetic Properties

L968-0275 strikes a balance between lipophilicity and solubility, making it favorable for oral bioavailability. The azepane carbonyl contributes to moderate polarity (PSA: 42.64 Ų), whereas the oxadiazole analogue’s lower solubility may limit absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.